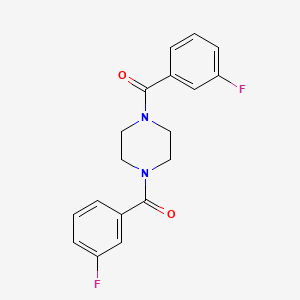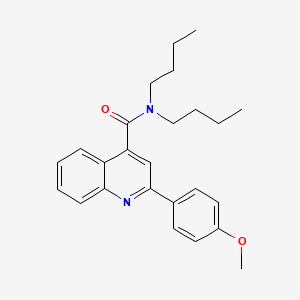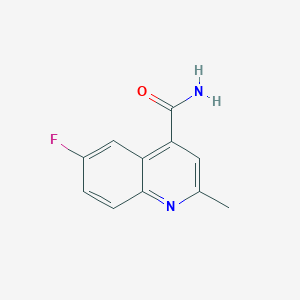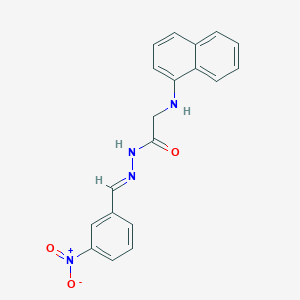![molecular formula C23H21N3O2S2 B14951700 Benzyl {[3-cyano-6-methyl-4-(thiophen-2-yl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl]sulfanyl}acetate](/img/structure/B14951700.png)
Benzyl {[3-cyano-6-methyl-4-(thiophen-2-yl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl]sulfanyl}acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BENZYL 2-{[3-CYANO-6-METHYL-4-(2-THIENYL)-5,6,7,8-TETRAHYDRO[1,6]NAPHTHYRIDIN-2-YL]SULFANYL}ACETATE is a complex organic compound that features a unique structure combining a benzyl group, a cyano group, a thienyl group, and a tetrahydronaphthyridine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of BENZYL 2-{[3-CYANO-6-METHYL-4-(2-THIENYL)-5,6,7,8-TETRAHYDRO[1,6]NAPHTHYRIDIN-2-YL]SULFANYL}ACETATE typically involves multi-step organic reactions. The key steps include:
Formation of the Tetrahydronaphthyridine Core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Thienyl Group: This step often involves a cross-coupling reaction, such as Suzuki-Miyaura coupling, using a thienyl boronic acid and a suitable halide precursor.
Addition of the Cyano Group: This can be introduced via a nucleophilic substitution reaction.
Attachment of the Benzyl Group: This step may involve a benzylation reaction using benzyl halides under basic conditions.
Formation of the Sulfanyl Acetate Moiety:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
BENZYL 2-{[3-CYANO-6-METHYL-4-(2-THIENYL)-5,6,7,8-TETRAHYDRO[1,6]NAPHTHYRIDIN-2-YL]SULFANYL}ACETATE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various benzyl derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
BENZYL 2-{[3-CYANO-6-METHYL-4-(2-THIENYL)-5,6,7,8-TETRAHYDRO[1,6]NAPHTHYRIDIN-2-YL]SULFANYL}ACETATE has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound in the development of new pharmaceuticals due to its unique structure and functional groups.
Materials Science: Application in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: Use as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Industrial Chemistry: Potential use in the development of new catalysts or as an intermediate in the synthesis of complex organic molecules.
Wirkmechanismus
The mechanism of action of BENZYL 2-{[3-CYANO-6-METHYL-4-(2-THIENYL)-5,6,7,8-TETRAHYDRO[1,6]NAPHTHYRIDIN-2-YL]SULFANYL}ACETATE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyano group can act as an electron-withdrawing group, influencing the compound’s reactivity and binding affinity. The thienyl and benzyl groups may contribute to hydrophobic interactions, enhancing binding specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
BENZYL 2-{[3-CYANO-6-METHYL-4-(2-FURYL)-5,6,7,8-TETRAHYDRO[1,6]NAPHTHYRIDIN-2-YL]SULFANYL}ACETATE: Similar structure but with a furyl group instead of a thienyl group.
BENZYL 2-{[3-CYANO-6-METHYL-4-(2-PHENYL)-5,6,7,8-TETRAHYDRO[1,6]NAPHTHYRIDIN-2-YL]SULFANYL}ACETATE: Similar structure but with a phenyl group instead of a thienyl group.
Uniqueness
The presence of the thienyl group in BENZYL 2-{[3-CYANO-6-METHYL-4-(2-THIENYL)-5,6,7,8-TETRAHYDRO[1,6]NAPHTHYRIDIN-2-YL]SULFANYL}ACETATE imparts unique electronic properties, potentially enhancing its reactivity and binding interactions compared to similar compounds with different aromatic groups.
Eigenschaften
Molekularformel |
C23H21N3O2S2 |
|---|---|
Molekulargewicht |
435.6 g/mol |
IUPAC-Name |
benzyl 2-[(3-cyano-6-methyl-4-thiophen-2-yl-7,8-dihydro-5H-1,6-naphthyridin-2-yl)sulfanyl]acetate |
InChI |
InChI=1S/C23H21N3O2S2/c1-26-10-9-19-18(13-26)22(20-8-5-11-29-20)17(12-24)23(25-19)30-15-21(27)28-14-16-6-3-2-4-7-16/h2-8,11H,9-10,13-15H2,1H3 |
InChI-Schlüssel |
JGBQFJHYGXREKU-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCC2=C(C1)C(=C(C(=N2)SCC(=O)OCC3=CC=CC=C3)C#N)C4=CC=CS4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


boron](/img/structure/B14951623.png)
![N-(2-fluoro-5-methylphenyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B14951634.png)
![N-({N'-[(3E)-1-[(2H-1,3-Benzodioxol-5-YL)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-2-methoxybenzamide](/img/structure/B14951645.png)



![1-[4-(5-Chloro-2-hydroxyphenyl)-2-(4-ethoxyphenyl)-1,5,9-triazaspiro[5.5]undec-1-EN-9-YL]ethanone](/img/structure/B14951678.png)
![1-[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B14951686.png)

![N-(2-fluoro-4-methylphenyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B14951707.png)

![Methyl 2-{[(3-methoxyphenyl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B14951710.png)

![N-(3-chlorophenyl)-2-(3H-imidazo[4,5-b]pyridin-2-ylsulfanyl)acetamide](/img/structure/B14951724.png)
